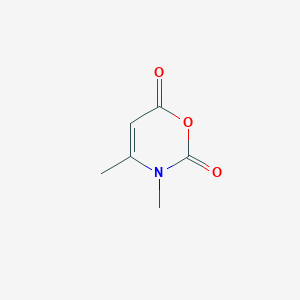
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridyl group attached to a piperidone moiety, linked via a hydrazone bond. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Méthodes De Préparation
The synthesis of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine typically involves the reaction of 1-(4-pyridyl)-4-piperidone with hydrazine or its derivatives. One common method is the condensation reaction between the ketone and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Applications De Recherche Scientifique
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: Similar in structure but lacks the hydrazone bond, resulting in different reactivity and biological activity.
Hydrazone derivatives of pyridinecarboxaldehydes: These compounds share the hydrazone functional group but differ in the aldehyde component, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine |
InChI |
InChI=1S/C10H14N4/c11-13-9-3-7-14(8-4-9)10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-8,11H2 |
Clé InChI |
FJGYTHHJZCQFTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=NN)C2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8551296.png)
![2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8551298.png)
![N-[1-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B8551308.png)

![n-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide hydrochloride](/img/structure/B8551321.png)
![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8551333.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)

![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)
